N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide
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Overview
Description
N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide is an organic compound with the molecular formula C13H17NO3. It is known for its unique structure, which includes a cyclopentyl group attached to an acetamide moiety, and a hydroxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide typically involves the reaction of cyclopentylamine with 2-(2-hydroxyphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, while the cyclopentyl group may enhance its lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(2-acetylphenoxy)acetamide: Similar structure but with an acetyl group instead of a hydroxy group.
N-cyclopentyl-2-(2-hydroxymethylphenoxy)acetamide: Similar structure but with a hydroxymethyl group instead of a hydroxy group.
Uniqueness
N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenoxy group allows for specific interactions with biological targets, while the cyclopentyl group enhances its stability and lipophilicity .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide |
InChI |
InChI=1S/C13H17NO3/c15-11-7-3-4-8-12(11)17-9-13(16)14-10-5-1-2-6-10/h3-4,7-8,10,15H,1-2,5-6,9H2,(H,14,16) |
InChI Key |
FRHMPYYZNQSQKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=CC=C2O |
solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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